alpha-(1-Naphthyl)benzylamine
Description
alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2) is a chiral amine derivative characterized by a benzyl group substituted with a 1-naphthyl moiety at the alpha position. Its molecular formula is C₁₇H₁₅N, with a molecular weight of 233.31 g/mol . Structurally, the compound combines the aromatic bulk of the naphthalene ring with the reactivity of the benzylamine group, enabling versatile applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
naphthalen-1-yl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYLPACDIKGXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300826 | |
| Record name | α-Phenyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-63-2 | |
| Record name | α-Phenyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(naphthalen-1-yl)-1-phenylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for preparing alpha-(1-Naphthyl)benzylamine involves the reduction of nitriles. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over platinum.
Reductive Amination: Another method involves the reductive amination of 1-naphthaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(1-Naphthyl)benzylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Secondary amines
Substitution: N-substituted derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Alpha-(1-Naphthyl)benzylamine is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the laboratory.
Synthetic Routes
- Reductive Amination : This method involves the reaction of 1-naphthaldehyde with benzylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) to yield this compound.
- Catalytic Hydrogenation : The reduction of nitriles using lithium aluminum hydride (LiAlH₄) is another common method for its preparation.
Biological Research
Enzyme Interactions and Receptor Binding
In biological studies, this compound acts as a ligand, facilitating investigations into protein-ligand interactions. It has been shown to bind to specific enzymes and receptors, influencing their activity.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit certain enzymes by binding to their active sites. This property is useful for studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
Medicinal Chemistry
Potential Therapeutic Applications
The compound is explored for its pharmacological properties, contributing to drug development efforts. Its interaction with biological targets makes it a candidate for new therapeutic agents.
Case Study: Drug Development
In recent studies, this compound derivatives have shown promise in treating various diseases due to their ability to modulate receptor activity and influence signaling pathways.
Industrial Applications
Synthesis of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of materials with specific properties tailored for industrial needs.
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Biological Research | Ligand for enzyme studies |
| Medicinal Chemistry | Potential therapeutic agent |
| Industrial Chemicals | Production of dyes and pigments |
Mechanism of Action
The mechanism of action of alpha-(1-Naphthyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Characteristics:
- Purity : ≥97% (as specified by commercial suppliers) .
- Storage : Requires storage at 2–8°C in a dry, dark environment to maintain stability .
- Used in asymmetric catalysis and chiral resolution due to its stereochemical properties . Facilitates the development of complex organic frameworks in pharmaceutical research .
Comparison with Similar Compounds
To contextualize the unique attributes of alpha-(1-Naphthyl)benzylamine, the following compounds are analyzed based on structural features, physicochemical properties, and applications:
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₇H₁₅N | 233.31 | 2936-63-2 | Benzylamine + 1-naphthyl substituent |
| 1-Naphthylamine | C₁₀H₉N | 143.18 | 134-32-7 | Primary amine with naphthalene backbone |
| alpha-Methylbenzylamine | C₈H₁₁N | 121.18 | 2627-86-3 | Benzylamine + methyl substituent |
| R-(+)-1-(Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | 3886-70-2 | Ethylamine + 1-naphthyl substituent |
| N-Benzoyl-alpha-methylbenzylamine | C₁₅H₁₅NO | 225.29 | 3480-59-9 | Benzamide derivative of alpha-methylbenzylamine |
Key Insights:
Aromaticity and Reactivity :
- The 1-naphthyl group in this compound enhances π-π stacking interactions compared to smaller substituents like methyl (e.g., alpha-Methylbenzylamine) or ethyl (e.g., R-(+)-1-(Naphthyl)ethylamine) . This property is critical in drug design for targeting aromatic residues in enzymes or receptors.
- 1-Naphthylamine lacks the benzyl group, limiting its utility in sterically demanding synthetic pathways .
Chirality :
Mechanistic Insights:
- Enzyme Interactions: Para-substituted benzylamine analogues (e.g., alpha-Methylbenzylamine) exhibit binding affinities correlated with substituent size and electronic effects. Larger groups like naphthyl in this compound may enhance binding to enzymes such as monoamine oxidase (MAO) due to increased van der Waals interactions .
Physicochemical Properties
Table 3: Physicochemical Data
Biological Activity
Alpha-(1-Naphthyl)benzylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by a naphthyl group attached to a benzylamine structure. Its molecular formula is , and it exhibits properties typical of aromatic amines, including lipophilicity and the ability to participate in hydrogen bonding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key research articles:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 15.2 | |
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 10.8 | |
| HepG2 (Liver) | 20.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has significant cytotoxic effects, particularly against breast and lung cancer cell lines.
Enzyme Inhibition
Research has also focused on the inhibitory effects of this compound on various enzymes:
- Monoamine Oxidase (MAO) : The compound has been shown to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters, which could have implications for treating neurodegenerative diseases.
- Acetylcholinesterase : Inhibition studies indicate potential activity against this enzyme, which is crucial in Alzheimer's disease therapy.
The following table presents the enzyme inhibition data:
Case Studies and Research Findings
A notable study explored the synthesis of substituted aryl benzylamines as potential prostate cancer therapeutics, highlighting the structure-activity relationship (SAR) of compounds similar to this compound. These derivatives exhibited selective inhibition against specific cancer cells while minimizing toxicity towards normal cells .
Another investigation assessed the compound's potential as an antidepressant, where it demonstrated significant activity in preclinical models . The results indicated that modifications to the naphthyl group could enhance biological activity, suggesting avenues for further development.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing alpha-(1-Naphthyl)benzylamine, and how can purity be ensured?
- Methodology : Synthesis typically involves chiral resolution of racemic mixtures using tartaric acid derivatives, as demonstrated for structurally similar compounds like α-methylbenzylamine . For purity validation, high-performance liquid chromatography (HPLC) with chiral columns is recommended. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Ensure solvent removal under reduced pressure to avoid thermal degradation .
- Safety Note : Handle intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation, as aromatic amines are prone to degradation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton signals (δ 6.8–8.5 ppm) and confirm stereochemistry via coupling constants .
- IR Spectroscopy : Identify primary amine stretches (N–H) at ~3350 cm⁻¹ and aromatic C–H bends near 750 cm⁻¹ .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (m/z ~211 for C₁₇H₁₅N) and fragmentation patterns .
Q. How should researchers handle this compound safely in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .
- Disposal : Neutralize waste with dilute HCl before disposal, as amines can form hazardous salts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for chiral resolution of this compound?
- Experimental Design :
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol) to enhance diastereomeric salt formation with L-(+)-tartaric acid .
- Temperature Control : Maintain reactions at 0–5°C to favor crystallization of the desired enantiomer .
- Kinetic Analysis : Monitor enantiomeric excess (ee) via chiral HPLC at intervals to identify optimal reaction termination points .
Q. What experimental approaches resolve contradictions in migration behavior studies of benzylamine derivatives under discontinuous buffer systems?
- Methodology :
- Capillary Electrophoresis (CE) : Replicate migration experiments using Simul 5 software to model ion mobility. Compare predicted vs. observed migration distances under varying pH (e.g., 3.0–9.0) and voltage (10–30 kV) conditions .
- Buffer Composition : Test citrate-phosphate buffers to assess how ionic strength modulates mobility discrepancies. For example, higher ionic strength reduces anomalous migration of protonated amines .
Q. How do substituents on the aromatic ring affect the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) Study :
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to assess changes in amine oxidase substrate affinity .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase-B) using fluorometric methods. Compare with unsubstituted analogs .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., binding affinities in NMR vs. enzymatic assays), validate via orthogonal methods like isothermal titration calorimetry (ITC) .
- Reproducibility : Document detailed synthetic protocols (e.g., stoichiometry, reaction time) in Supporting Information, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
